Diethyl disulfide (DEDS) is an organic compound belonging to the dialkyl disulfide group. It is a component of disulfide oil and mixtures of dialkyl disulfides. [] It is a moderately hazardous substance and can enter the body through ingestion, inhalation, and skin contact. [] DEDS is formed from the oxidation of ethanethiol. []
DEDS is a byproduct of industrial processes that remove mercaptans from hydrocarbon raw materials. [] The resulting disulfide oil and dialkyl disulfide mixtures, which accumulate in large quantities annually, have not been fully studied for toxicity and danger. [] DEDS is a significant contributor to odors emanating from swine and dairy buildings. [] DEDS plays a crucial role in understanding the stability and behavior of disulfide bonds in proteins. []
Synthesis Analysis
Oxidation of Ethanethiol: A labeled ethanethiol standard is synthesized under conditions that minimize oxidation, followed by the synthesis of the corresponding labeled DEDS from these thiols. []
Molecular Structure Analysis
Conformational Analysis: DEDS exhibits various conformations due to the rotation around its three critical dihedral angles (χ2, χ3, χ2′). [, , , ] Theoretical ab initio calculations reveal that the equilibrium structures of different DEDS conformations can be stretched or compressed over a wide range of Cα⋯Cα separations with minimal energy penalty, highlighting its substantial flexibility. [] This flexibility is crucial for disulfide bridges to adapt to surrounding peptide chains in proteins. []
Disulfide Bond: DEDS is used as a model system to study the disulfide bond in proteins. [, , ] Theoretical and experimental studies focus on understanding the conformational energetics, rotational barriers, and disulfide/thiol redox potential. [, , ]
Mechanism of Action
Redox Reactions: DEDS participates in redox reactions, primarily focusing on mimicking the biologically important redox reactions of glutathione. [] The energetics of the redox reaction between ethanethiol and hydrogen peroxide to form DEDS and water are studied using first principle molecular computations. []
Physical and Chemical Properties Analysis
Odor: DEDS is a significant contributor to odors emanating from swine and dairy buildings. [] It has been identified as one of the main compounds responsible for off-flavors in wines. []
Volatility: DEDS is a volatile sulfur compound, and its stability during storage in sampling bags has been investigated. [, ] Temperature significantly affects its stability, with higher losses observed at 30°C compared to 5°C or 20°C. []
Spectroscopic Properties: The infrared and Raman spectra of DEDS have been measured to study its conformations and vibrational frequencies. [, ]
Adsorption: DEDS exhibits high adsorption activity on nascent surfaces of mild and stainless steels. []
Applications
Environmental Monitoring: DEDS is analyzed in environmental samples to assess odor emissions from agricultural facilities and industrial processes. [, , ] Its presence in water sources can contribute to swampy/septic odors. []
Food Science: DEDS is a key volatile compound in durian fruit, contributing to its characteristic aroma. [, , , ] Its levels are influenced by maturity, postharvest treatment, and fermentation processes. [, , ]
Material Science: DEDS is used as a precursor for the synthesis of iron sulfide films through solid-gas reactions. [, ] It can also be used for the sulfidation of hydrotreating catalysts. []
Spectroscopy: DEDS is used in spectroscopic studies to understand the conformational behavior of disulfide bonds and their interactions with other molecules. [, , ]
Biodegradation: DEDS can be biodegraded by certain bacterial strains, including Paenibacillus and Rhodococcus, which can utilize it as a sulfur source. []
Future Directions
Detailed Mechanism of Biodegradation: Further research on the mechanism of DEDS biodegradation by Paenibacillus and Rhodococcus could provide insights for developing bioremediation strategies for DEDS-containing waste streams. []
Human Decomposition Marker: The combination of DEDS with other volatile compounds could be investigated further as a potential human-specific marker in forensic investigations. []
Controlling Durian Aroma: Research focusing on controlling the production of DEDS and other sulfur-containing volatiles in durian fruit could lead to improved postharvest handling and potentially the development of new durian varieties with tailored aroma profiles. []
Role of DEDS in Disulfide Bond Reduction: Further investigation into the conformational dependence of the disulfide/thiol redox potential in DEDS could provide insights into the reduction mechanism of disulfide bonds in proteins, with potential implications for understanding redox processes in biological systems. []
Related Compounds
Compound Description: Ethanethiol (also known as ethyl mercaptan) is a volatile thiol with a strong, unpleasant odor. It serves as a precursor to diethyl disulfide, readily oxidizing to form the disulfide bond. In wine, the presence of ethanethiol is associated with undesirable sulfur-linked smells. []
Relevance: Ethanethiol is a direct precursor to diethyl disulfide. Oxidation of ethanethiol, a reaction often facilitated by the presence of oxygen or compounds like hydrogen peroxide, leads to the formation of the disulfide bond in diethyl disulfide. [, , , ]
Dimethyl Disulfide
Compound Description: Dimethyl disulfide (DMDS) is another dialkyl disulfide with a potent odor, often described as unpleasant. It is structurally similar to diethyl disulfide, with methyl groups replacing the ethyl groups. [, , , ]
Relevance: Dimethyl disulfide, like diethyl disulfide, is a dialkyl disulfide, making them congeners. Both compounds contribute to characteristic odors, with dimethyl disulfide often associated with off-flavors in food and beverages. [, , , ]
Hydrogen Sulfide
Compound Description: Hydrogen sulfide (H2S) is a colorless gas known for its characteristic rotten egg odor. It is a common volatile sulfur compound found in various environments and biological systems. [, , , , ]
Relevance: Hydrogen sulfide often co-occurs with diethyl disulfide and other volatile sulfur compounds, particularly in contexts like food spoilage, wine production, and emissions from agricultural practices. While structurally simpler, its presence often indicates the likelihood of finding other volatile sulfur compounds, including diethyl disulfide. [, , , , ]
4-Methylphenol
Compound Description: 4-Methylphenol, also known as p-cresol, is an aromatic compound with a distinct phenolic odor. It is often found in emissions from animal production facilities. []
Relevance: 4-Methylphenol is frequently found alongside diethyl disulfide in odor assessments, particularly in agricultural settings. While structurally unrelated, their co-occurrence makes them relevant when analyzing odor profiles. []
Compound Description: Isovaleric acid is a branched-chain fatty acid with a pungent, cheesy odor. Like 4-Methylphenol, it is also commonly found in emissions from animal production. []
Relevance: Similar to 4-Methylphenol, isovaleric acid's relevance to diethyl disulfide stems from their shared presence in odor profiles, especially in agricultural environments, despite their structural differences. []
Ammonia
Compound Description: Ammonia (NH3) is a colorless gas with a sharp, pungent odor. It is a common byproduct of nitrogen metabolism in various organisms and is often found in emissions from animal production. []
Relevance: Ammonia, while structurally unrelated to diethyl disulfide, is frequently detected alongside it in odor assessments, especially in agricultural settings. Their co-occurrence in such environments makes them relevant when considering overall odor profiles. []
Compound Description: Ethyl methyl disulfide is an asymmetric disulfide, containing both a methyl and an ethyl group attached to the disulfide bond. [, ]
Relevance: Ethyl methyl disulfide is structurally very similar to diethyl disulfide, differing only by one methyl group. This close structural relationship makes it relevant for understanding the conformational properties and behavior of disulfides. [, ]
2-Chloroethyl Ethyl Sulfide
Compound Description: 2-Chloroethyl ethyl sulfide, also known as half mustard gas, is a toxic sulfur mustard analog. []
Relevance: The photocatalytic oxidation of 2-chloroethyl ethyl sulfide over TiO2 produces diethyl disulfide as an intermediate product. This reaction highlights the potential of diethyl disulfide as a degradation product of certain sulfur-containing compounds. []
Compound Description: Dimethyl trisulfide (DMTS) is a volatile sulfur compound with a strong, unpleasant odor. It contains a chain of three sulfur atoms, making it structurally related to disulfides. [, , , , ]
Relevance: Dimethyl trisulfide, while containing an additional sulfur atom, shares a similar structure and odor profile with diethyl disulfide. Both compounds are frequently found together in various contexts, including food spoilage and wine off-flavors. [, , , , ]
Methyl Mercaptan
Compound Description: Methyl mercaptan, also known as methanethiol, is the simplest thiol with a strong, unpleasant odor. It is often associated with the smell of rotten cabbage. [, , ]
Relevance: Methyl mercaptan is structurally similar to ethanethiol, a direct precursor to diethyl disulfide. Like ethanethiol, it can be oxidized to form its corresponding disulfide, dimethyl disulfide. [, , ]
Compound Description: Bis(2-chloroethyl) disulfide is a sulfur mustard analog containing two 2-chloroethyl groups attached to the disulfide bond. []
Relevance: Similar to 2-chloroethyl ethyl sulfide, bis(2-chloroethyl) disulfide is produced as an intermediate during the photocatalytic oxidation of 2-chloroethyl ethyl sulfide over TiO2, further highlighting the potential formation of disulfides from certain sulfur-containing compounds. []
Properties
CAS Number
110-81-6
Product Name
Diethyl disulfide
IUPAC Name
(ethyldisulfanyl)ethane
Molecular Formula
C4H10S2
Molecular Weight
122.3 g/mol
InChI
InChI=1S/C4H10S2/c1-3-5-6-4-2/h3-4H2,1-2H3
InChI Key
CETBSQOFQKLHHZ-UHFFFAOYSA-N
SMILES
CCSSCC
Solubility
0.00 M 0.3 mg/mL at 25 °C Practically insoluble to insoluble in water Soluble (in ethanol)
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